N,N-diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N,N-diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639085
InChI: InChI=1S/C20H32BNO3/c1-13(2)22(14(3)4)18(23)17-11-10-16(12-15(17)5)21-24-19(6,7)20(8,9)25-21/h10-14H,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C
Molecular Formula: C20H32BNO3
Molecular Weight: 345.3 g/mol

N,N-diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13639085

Molecular Formula: C20H32BNO3

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C20H32BNO3
Molecular Weight 345.3 g/mol
IUPAC Name 2-methyl-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C20H32BNO3/c1-13(2)22(14(3)4)18(23)17-11-10-16(12-15(17)5)21-24-19(6,7)20(8,9)25-21/h10-14H,1-9H3
Standard InChI Key YDIZZQOFNTVTQZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)C

Introduction

Chemical Structure and Properties

Molecular Characterization

N,N-Diisopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of benzamide boronic esters. Its structure includes:

  • A benzamide core substituted with a methyl group at the 2-position.

  • Diisopropylamine groups attached to the amide nitrogen.

  • A pinacol boronate ester at the 4-position, which stabilizes the boron atom and facilitates its participation in cross-coupling reactions .

The compound’s SMILES notation is O=C(N(C(C)C)C(C)C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(C)=C1, and its InChI key is SVALSHAHFMBAEX-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>32</sub>BNO<sub>3</sub>
Molecular Weight345.28 g/mol
Purity≥98%
Storage Conditions2–8°C in sealed containers
SolubilitySoluble in THF, DCM, and DMSO

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves iridium-catalyzed borylation of precursor benzamide derivatives. A representative procedure from the Royal Society of Chemistry outlines:

  • Substrate Preparation: Methyl 4-methylbenzoate is treated with [Ir(OMe)(cod)]<sub>2</sub> (1.5 mol%) and a Si,S-ligand (3 mol%) in 2-methyltetrahydrofuran (2-Me-THF).

  • Borylation: Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) is added, and the mixture is stirred at 80°C for 16 hours.

  • Isolation: The product is purified via silica gel chromatography, yielding 59% of the target compound .

Reaction Efficiency

  • Catalyst Optimization: Iridium catalysts paired with chiral ligands improve regioselectivity and yield .

  • Solvent Effects: Polar aprotic solvents like 2-Me-THF enhance reaction rates compared to toluene or DMF .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables this compound to act as a boro nucleophile in palladium-catalyzed couplings. Key applications include:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents .

  • Materials Science: Construction of conjugated polymers for organic electronics .

Comparative Reactivity

Compared to simpler boronic acids, the diisopropylamide group:

  • Reduces Steric Hindrance: Facilitates coupling with bulky aryl halides.

  • Enhances Stability: Minimizes protodeboronation in aqueous conditions .

Hazard StatementPrecautionary MeasuresSource
H302: Harmful if swallowedP280: Wear protective gloves
H315: Skin irritationP305+P351+P338: Eye rinse
H319: Eye irritationP302+P352: Skin wash
H335: Respiratory irritationP261: Avoid inhalation

First Aid Measures

  • Inhalation: Move to fresh air; administer artificial respiration if needed .

  • Skin Contact: Wash with soap and water; seek medical attention for irritation .

  • Eye Exposure: Rinse with water for 15 minutes; remove contact lenses .

SupplierLocationPackagingPrice RangeSource
Aikon International LimitedChina250 mg – 1 kg$77–$1,734
ParchemUSA1 g – 100 gInquiry-based
Nanjing Shizhou Biology TechnologyChina100 mg – 500 mg$34–$1,200

Research Directions and Challenges

Stability Enhancements

Recent studies focus on modifying the boronate ester to improve thermal stability. For example, replacing pinacol with more electron-withdrawing groups reduces decomposition during high-temperature reactions .

Catalytic Innovations

  • Photoredox Catalysis: Enables borylation under mild conditions, avoiding traditional metal catalysts .

  • Flow Chemistry: Continuous-flow systems enhance scalability and reduce reaction times .

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